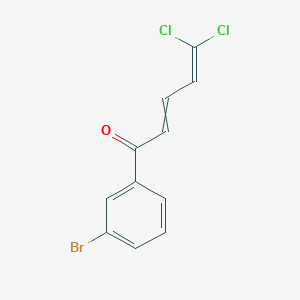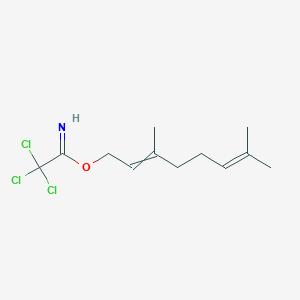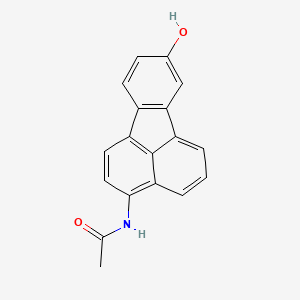![molecular formula C11H10O4Se B12560652 1,3-Oxaselenolan-5-one, 2-[(benzoyloxy)methyl]- CAS No. 194783-61-4](/img/structure/B12560652.png)
1,3-Oxaselenolan-5-one, 2-[(benzoyloxy)methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Oxaselenolan-5-one, 2-[(benzoyloxy)methyl]- is a chemical compound that belongs to the class of heterocyclic compounds It contains a selenium atom within its ring structure, which is relatively rare and gives the compound unique properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Oxaselenolan-5-one, 2-[(benzoyloxy)methyl]- typically involves the reaction of selenium-containing precursors with benzoyl chloride and other reagents under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and degradation of the selenium compound. The specific reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability of production. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
1,3-Oxaselenolan-5-one, 2-[(benzoyloxy)methyl]- undergoes various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert the selenium atom to a lower oxidation state.
Substitution: The benzoyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield selenoxides, while reduction can produce selenides .
Scientific Research Applications
1,3-Oxaselenolan-5-one, 2-[(benzoyloxy)methyl]- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex selenium-containing compounds.
Biology: The compound’s unique properties make it useful in studying selenium’s role in biological systems.
Industry: It can be used in the production of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1,3-Oxaselenolan-5-one, 2-[(benzoyloxy)methyl]- involves its interaction with molecular targets in biological systems. The selenium atom can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. The compound may also interact with enzymes and proteins, modulating their activity and function .
Comparison with Similar Compounds
Similar Compounds
1,3-Oxazolidine: Contains an oxygen atom in the ring structure instead of selenium.
1,3-Oxathiolane: Contains a sulfur atom in the ring structure instead of selenium.
1,3-Oxaselenane: Similar structure but with different substituents.
Uniqueness
1,3-Oxaselenolan-5-one, 2-[(benzoyloxy)methyl]- is unique due to the presence of selenium in its ring structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
194783-61-4 |
|---|---|
Molecular Formula |
C11H10O4Se |
Molecular Weight |
285.16 g/mol |
IUPAC Name |
(5-oxo-1,3-oxaselenolan-2-yl)methyl benzoate |
InChI |
InChI=1S/C11H10O4Se/c12-9-7-16-10(15-9)6-14-11(13)8-4-2-1-3-5-8/h1-5,10H,6-7H2 |
InChI Key |
NVQVTHGFGXAVNW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)OC([Se]1)COC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[2-(6-Bromopyridin-2-yl)ethyl]-6'-methyl-2,2'-bipyridine](/img/structure/B12560569.png)
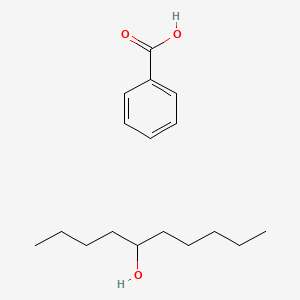
![Methyl (1R,6R)-bicyclo[4.2.0]oct-7-ene-7-carboxylate](/img/structure/B12560572.png)

![Pyrido[2,3-d]pyrimidin-2(1H)-one, 4-cyclohexyl-1-ethyl-7-methyl-](/img/structure/B12560590.png)
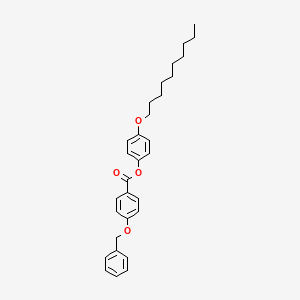
![Chloro(dimethyl){4-[(propan-2-yl)oxy]phenyl}silane](/img/structure/B12560602.png)
![4-[3-(4-Hydroxy-3-methylphenyl)-1,3-dimethylcyclohexyl]-2-methylphenol](/img/structure/B12560605.png)
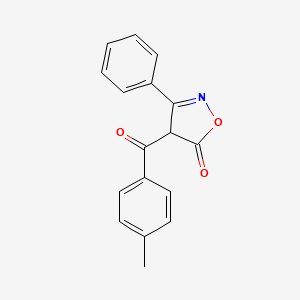
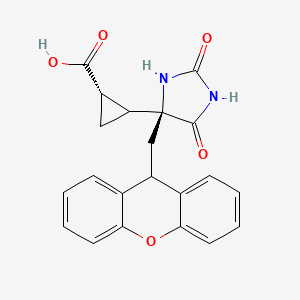
![1H-Isoindole-1,3(2H)-dione, 2-[(3-nitrophenyl)sulfonyl]-](/img/structure/B12560614.png)
